TFEB activator 1
Descripción
Chemical Identity and Nomenclature
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one belongs to the chalcone family of organic compounds, characterized by its α,β-unsaturated ketone structure with two methoxy-substituted phenyl groups. The compound's molecular formula is C19H18O3, with a molecular weight of 294.3 g/mol. The systematic International Union of Pure and Applied Chemistry name reflects its stereochemical configuration, specifically indicating the E-configuration at both the 1,2 and 4,5 positions of the pentadienone chain.
The compound is known by several synonyms in the scientific literature, including transcription factor EB activator 1, which reflects its primary biological function. Additional nomenclature includes bis-(2-methoxybenzal)acetone and various catalog numbers used by chemical suppliers. The Chemical Abstracts Service registry numbers associated with this compound are 39777-61-2 and 41973-42-6, providing standardized identification across chemical databases.
The structural configuration of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one features a central pentadienone backbone flanked by two 2-methoxyphenyl groups. The InChI representation is InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+, which encodes the complete structural information including stereochemistry. The simplified molecular-input line-entry system representation is COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC, highlighting the conjugated system and methoxy substitutions.
Historical Context and Discovery
The development of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one can be traced to the broader investigation of chalcone derivatives and their biological activities. Chalcones, as a class of compounds, were first characterized in the late 19th century, with dibenzylideneacetone being prepared in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède. This foundational work established the synthetic methodologies that would later be applied to develop more specialized derivatives.
The specific compound (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one emerged from systematic investigations into curcumin analogs and their potential therapeutic applications. The compound was initially catalogued in chemical databases, with PubChem recording its creation on July 9, 2005, and subsequent modifications as recent as May 24, 2025. This timeline reflects ongoing research interest and structural refinements based on emerging biological data.
The recognition of this compound as a transcription factor EB activator represents a significant milestone in its development. Research published in 2023 demonstrated that the compound functions as a potent, orally effective transcription factor EB activator, specifically binding to transcription factor EB at the amino terminus and promoting nuclear translocation without inhibiting mechanistic target of rapamycin activity. This discovery established its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease models where it enhanced autophagy and lysosomal activity while reducing amyloid-β peptides and tau aggregates.
The compound's development history also intersects with broader research into bis-chalcone derivatives and their diverse biological activities. Recent comprehensive reviews have highlighted the growing interest in bis-chalcones as multifunctional compounds with antimicrobial, antiviral, antiparasitic, antioxidant, and antiproliferative properties. This context positions (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one within a rapidly evolving field of synthetic organic chemistry focused on developing compounds with therapeutic potential.
Significance in Medicinal and Material Chemistry
The medicinal significance of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one stems primarily from its role as a transcription factor EB activator, which has profound implications for cellular autophagy and lysosomal function. Transcription factor EB serves as a master regulator of autophagy and lysosomal biogenesis, making its activation a therapeutic target for conditions characterized by impaired cellular clearance mechanisms. Research has demonstrated that the compound enhances autophagic degradation of oligomeric amyloid-β in microglia, suggesting potential applications in Alzheimer's disease treatment.
Experimental studies have shown that treatment with this compound at concentrations of 1 μmol/L significantly improved the clearance of oligomeric amyloid-β by microglia through upregulation of transcription factor EB-mediated autophagy. The compound's mechanism involves nuclear translocation of transcription factor EB, leading to increased expression of autophagy-related genes including Lamp1, Atg5, and Map1lc3b. This molecular pathway represents a novel therapeutic approach for neurodegenerative diseases where protein aggregation and impaired clearance contribute to pathogenesis.
Beyond its primary application in neurodegeneration research, (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one exhibits broader anticancer properties characteristic of chalcone derivatives. Related compounds in this chemical class have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, with mechanisms involving apoptosis induction and endoplasmic reticulum stress activation. The compound's structure-activity relationships suggest that the methoxy substitutions and E-configuration contribute to its biological potency.
In material chemistry applications, the compound's conjugated structure and optical properties make it suitable for various technological applications. Chalcone derivatives, including bis-chalcones, have been utilized as photosensitizers and photoinitiators in polymer chemistry. The extended conjugation system in (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one provides characteristic absorption properties that could be exploited in photochemical applications.
The compound's dual functionality as both a research tool and potential therapeutic agent exemplifies the intersection of medicinal and material chemistry. Its well-characterized mechanism of action, combined with favorable pharmacological properties including oral bioavailability, positions it as a valuable compound for continued investigation in multiple therapeutic areas. The ongoing research into its applications reflects the broader trend toward developing multifunctional organic compounds that can address complex biological challenges while maintaining synthetic accessibility and structural stability.
Propiedades
IUPAC Name |
(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMPCUUTSDNAJ-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41973-42-6, 39777-61-2 | |
| Record name | MLS002703419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one typically involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. Additionally, its potential anticancer effects may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Substituent Effects on Bioactivity and Physicochemical Properties
The position and nature of substituents significantly impact biological activity and physical characteristics. Key comparisons include:
Key Observations :
- 2-Methoxy vs. 2-Hydroxy : Methoxy groups (electron-donating) may improve metabolic stability compared to hydroxyl groups (prone to glucuronidation), as seen in antifungal and antitumor activities .
- Chloro vs. Methoxy : Chloro substituents (electron-withdrawing) enhance crystal packing and optical properties, whereas methoxy groups may increase solubility .
- Symmetry vs. Asymmetry : Asymmetric analogs (e.g., diheteroaryl derivatives) exhibit superior antiproliferative activity, suggesting that symmetry in the target compound could limit potency .
Structural and Electronic Comparisons
Aromatic vs. Heteroaromatic Terminal Groups
- Pyridyl/Quinolinyl Derivatives: Compounds like (1E,4E)-1,5-di(pyridin-3-yl)pentadienone (27) show lower yields (58%) and oily consistency compared to solid aryl derivatives, likely due to reduced intermolecular interactions .
- Thiophenyl Derivatives: (1E,4E)-1,5-Di(thiophen-2-yl)pentadienone acts as a colorimetric probe for anions, highlighting the role of sulfur in charge-transfer interactions .
Substituent Position
- 2-Methoxy vs. 4-Methoxy : The target’s 2-methoxy groups introduce steric hindrance and reduce conjugation compared to 4-methoxy analogs (e.g., (1E,4E)-1,5-bis(4-methoxyphenyl)), which exhibit planar structures and enhanced π-π stacking .
Optical and Nonlinear Properties
- Dibenzalacetone Derivatives : Methoxy groups in the target compound may induce red-shifted absorption compared to chloro (DBC) or ethoxy (DEP) analogs due to electron-donating effects. For example, DBC (4-chloro) has a βHRS value of 25 × 10⁻³⁰ cm⁴·statvolt⁻¹, while methoxy-substituted compounds could exhibit higher values .
Actividad Biológica
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, also known as TFEB activator 1 or Curcumin analog C1, is a compound that has garnered attention for its potential biological activities, particularly in cancer research and neurodegenerative disease studies. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18O3
- Molecular Weight : 294.35 g/mol
- CAS Number : 39777-61-2
- Melting Point : 120-122 °C
Research indicates that (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one acts as a TFEB (Transcription Factor EB) activator , which plays a crucial role in autophagy and lysosomal biogenesis. This activation is significant in the context of neurodegenerative diseases where autophagy is impaired. The compound has shown potential in enhancing cellular clearance mechanisms and promoting neuroprotection.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one through various mechanisms:
- Microtubule Destabilization : The compound demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM. This property is crucial for its potential use in cancer therapies targeting rapidly dividing cells .
- Induction of Apoptosis : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that the compound could induce apoptosis by enhancing caspase-3 activity significantly at higher concentrations (10 μM), leading to morphological changes indicative of programmed cell death .
- Cell Cycle Arrest : Analysis showed that the compound could arrest the cell cycle at specific phases, further supporting its role as an anticancer agent .
Neuroprotective Effects
As a TFEB activator, (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one has been studied for its neuroprotective effects:
- Autophagy Enhancement : The compound's ability to activate TFEB leads to increased autophagy and lysosomal function, which may protect against neurodegeneration by clearing toxic aggregates .
- Potential in Neurodegenerative Diseases : Its role in promoting cellular clearance mechanisms suggests therapeutic potential in diseases like Alzheimer's and Parkinson's .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How is the crystal structure of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or acetone). Data collection is performed using MoKα radiation (λ = 0.71073 Å) at 296 K. Structural refinement uses software like SHELXL, with parameters including space group (e.g., monoclinic C2), unit cell dimensions (e.g., a = 19.937 Å, b = 5.8637 Å, c = 14.9207 Å, β = 121.001°), and refinement statistics (R factor < 0.07) .
| Crystallographic Data | Values |
|---|---|
| Space group | C2 |
| Unit cell volume (ų) | 1495.1 |
| Z (molecules per unit cell) | 4 |
| R factor | 0.063 |
Q. What are common synthetic routes for this compound?
- Methodological Answer : The Claisen-Schmidt condensation is widely used. Equimolar 2-methoxybenzaldehyde and acetone are reacted in alkaline conditions (e.g., NaOH/ethanol) under reflux. Ultrasound-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield (~85%) by enhancing mass transfer and cavitation effects .
Advanced Research Questions
Q. How do substituents on the aryl rings influence the compound’s electronic properties?
- Methodological Answer : Substituents alter conjugation and charge distribution. For example, electron-donating groups (e.g., -OCH₃) red-shift UV-Vis absorption maxima due to extended π-conjugation. Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-311+G(d,p)) correlate experimental λₘₐₓ values (e.g., 350 nm) with frontier molecular orbitals (HOMO-LUMO gaps) .
Q. How can crystallographic disorder in the structure be resolved?
- Methodological Answer : Disorder in methoxy or phenyl groups is addressed using PART instructions in refinement software. For example, split positions for overlapping atoms are modeled with occupancy factors (e.g., 0.6:0.4). Constraints (e.g., SIMU, DELU) stabilize thermal motion parameters during refinement .
Q. How should conflicting spectroscopic data (e.g., NMR shifts) from independent studies be analyzed?
- Methodological Answer : Discrepancies arise from solvent effects or impurities. Compare experimental ¹H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) with computational predictions (GIAO method at B3LYP/6-311++G(d,p)). Solvent corrections (e.g., PCM model for DMSO) improve alignment. Cross-validate with 2D NMR (COSY, HSQC) .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Methodological Answer : Electrophilic substitution at the α,β-unsaturated ketone is controlled by steric and electronic factors. For example, bromination under kinetic conditions (low temperature, dilute HBr) favors the less substituted double bond. Monitoring via HPLC-MS (C18 column, acetonitrile/water gradient) confirms product distribution .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths for the enone moiety differ?
- Analysis : DFT calculations (gas phase) often underestimate steric effects present in the solid state. For example, computed C=C bond lengths (~1.34 Å) may deviate from SCXRD data (~1.38 Å) due to crystal packing forces. Hybrid functionals (e.g., M06-2X) with dispersion corrections improve accuracy .
Methodological Recommendations
- Synthesis : Use ultrasound to enhance reaction efficiency (40 kHz, 100 W) .
- Characterization : Pair SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) .
- Computational Modeling : Include solvent and dispersion corrections in DFT workflows for better agreement with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
